4-((4-Carboxybenzylidene)amino)benzoic acid
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Overview
Description
4-((4-Carboxybenzylidene)amino)benzoic acid is an organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a benzylidene group attached to an amino benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carboxybenzylidene)amino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-carboxybenzaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Carboxybenzylidene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((4-Carboxybenzylidene)amino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Carboxybenzylidene)amino)benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-((4-Carboxybenzylidene)amino)benzoic acid.
4-Carboxybenzaldehyde: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Its ability to form metal-organic frameworks and interact with biological targets sets it apart from other benzoic acid derivatives .
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-14(18)11-3-1-10(2-4-11)9-16-13-7-5-12(6-8-13)15(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
ZEZSPQJBMSFQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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